![molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8](/img/structure/B1450177.png)
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid. The tert-butyl group’s presence is essential for the stability and reactivity of these compounds.Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo [1.1.1]pentane, indicating a strong tertiary C-H bond.Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.28 g/mol. The presence of the tert-butyl group influences the physical and chemical properties of the compound.Aplicaciones Científicas De Investigación
1. Chemical Properties and Synthesis
- The study of the formation of 1-bicyclo[1.1.1]pentyl anion revealed insights into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, showing that it has one of the strongest tertiary C-H bonds measured, akin to alkene or aromatic compounds. This property is significant for the chemical stability and reactivity of related compounds (Reed, Kass, Mondanaro, & Dailey, 2002).
2. Application in Drug Design
- Bicyclo[1.1.1]pentanes, which include tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, are used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug candidates. They are known for improving physicochemical properties, such as passive permeability, water solubility, and metabolic stability (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
3. Advancements in Synthetic Chemistry
- Recent advancements in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP) highlight the importance of such compounds in expanding the chemical space available for drug development. The versatility in synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, including those similar to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, offers a wide range of applications in medicinal chemistry (Kanazawa & Uchiyama, 2018).
4. Crystal Structure Analysis
- The crystal structures of compounds related to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate have been analyzed, revealing important insights into molecular interactions, such as hydrogen and halogen bonds. These studies are crucial for understanding the chemical and physical properties of these compounds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
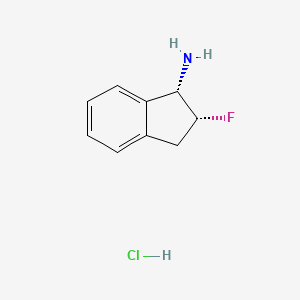
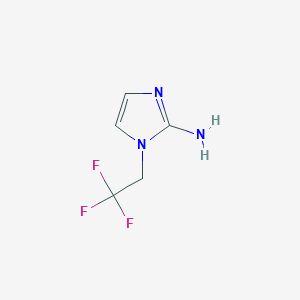
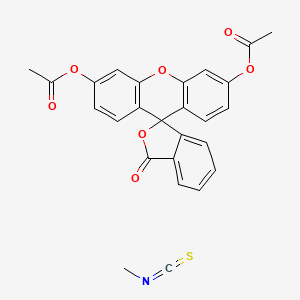
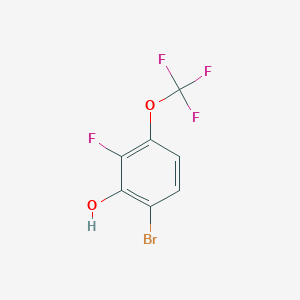
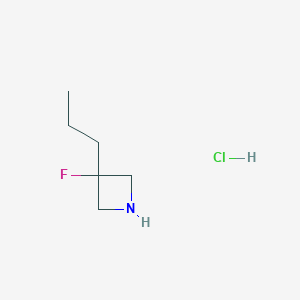
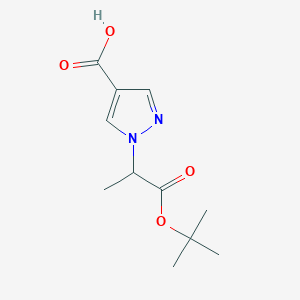
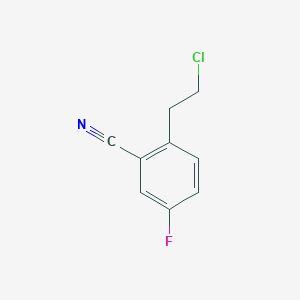
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
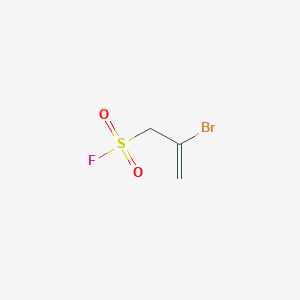
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)